Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine is a synthetic organic compound belonging to the class of 1,2,4-oxadiazoles. These heterocyclic compounds are characterized by a five-membered ring containing one oxygen and two nitrogen atoms. 1,2,4-Oxadiazoles are known for their diverse biological activities and have been explored in various scientific research fields, including medicinal chemistry and materials science. Specifically, Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine has been investigated for its potential applications in HIV-1 assembly inhibition [].
The synthesis of Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl hydrazine with appropriate carbonyl compounds to form the corresponding oxadiazole ring. This is usually followed by alkylation with dimethylamine to introduce the dimethylamino group.
The reaction conditions generally require careful control of temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed for monitoring reaction progress. Characterization of the final product is achieved using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the structure and composition of the synthesized compound .
The molecular weight of this compound is approximately 244.24 g/mol. The compound's melting point and boiling point can vary depending on the specific conditions during synthesis but typically fall within standard ranges for organic compounds.
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine can undergo various chemical reactions typical for nitrogen-containing heterocycles. These include:
Reactions are often conducted under controlled conditions to prevent side reactions. For example, reactions involving electrophiles may require the use of Lewis acids as catalysts to enhance reactivity.
The mechanism of action for Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine is primarily attributed to its interaction with biological targets such as enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-withdrawing properties.
Studies have shown that derivatives of oxadiazoles exhibit significant biological activity against various cancer cell lines, suggesting that they may interfere with cellular processes such as proliferation or apoptosis . The specific mechanism can vary depending on the target but often involves modulation of signaling pathways.
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine is typically a solid at room temperature with a crystalline appearance. Its solubility in organic solvents like ethanol or DMSO makes it suitable for biological assays.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile indicates potential for further functionalization through established organic synthesis methods.
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine has potential applications in medicinal chemistry as an antibacterial or anticancer agent. Research indicates that derivatives containing oxadiazoles may serve as lead compounds for drug development targeting various diseases due to their bioactive properties . Additionally, they are explored in material science for their electronic properties in organic semiconductors.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest [1] [6]. This five-membered ring—containing one oxygen and two nitrogen atoms—emerged as a privileged scaffold due to its unique bioisosteric properties, serving as a hydrolytically stable mimic for ester and amide bonds [3] [10]. Its metabolic stability and capacity for diverse non-covalent interactions (hydrogen bonding, π-stacking) enabled target engagement across therapeutic areas. By the 1960s, the first 1,2,4-oxadiazole-containing drug, Oxolamine, was commercialized as an antitussive, validating the ring’s pharmaceutical applicability [1] [4].
The 2000s marked an acceleration in oxadiazole-based drug discovery, driven by advances in synthetic methodologies. Notably, Ataluren—a 1,2,4-oxadiazole derivative developed for Duchenne muscular dystrophy—exemplifies the scaffold’s ability to modulate protein translation via ribosomal readthrough [3] [10]. Natural products like Phidianidine A/B (isolated from marine mollusks) further highlighted the scaffold’s biological relevance, exhibiting cytotoxicity against tumor cell lines and agonism at PTP1B and CXCR4 receptors [1] [7]. By 2020, over 30% of oxadiazole patents targeted anticancer and antimicrobial applications, leveraging the ring’s electron-deficient nature for DNA intercalation or enzyme inhibition [4] [9].
Table 1: Clinically Significant 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Application | Key Mechanism/Target | Approval Year |
---|---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation | 1960s |
Ataluren | Duchenne muscular dystrophy | Ribosomal readthrough of nonsense mutations | 2014 (EU) |
Pleconaril | Antiviral (Enteroviruses) | VP1 capsid binding | 2002 (withdrawn) |
Azilsartan medoxomil | Antihypertensive | Angiotensin II receptor antagonism | 2011 |
The introduction of nitrophenyl groups—particularly at the C3 position of 1,2,4-oxadiazoles—confers distinct electronic and steric properties that enhance target affinity and selectivity. The 4-nitrophenyl moiety acts as a strong electron-withdrawing group, reducing the heterocycle’s electron density and enhancing its π-acidity. This facilitates interactions with electron-rich biological targets, such as enzyme active sites containing arginine or lysine residues [7] [10]. In antitubercular agents, 4-nitrophenyl-oxadiazoles exhibit potent inhibition of Mycobacterium tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose 2′epimerase), a key cell wall biosynthesis enzyme, with IC₅₀ values <1 μM [10]. The nitro group’s geometry also enables hydrogen-bond acceptor interactions critical for DNA gyrase binding in fluoroquinolone-oxadiazole hybrids [9].
Structure-activity relationship (SAR) studies underscore the positional significance of the nitro group. 4-Nitrophenyl derivatives demonstrate superior bioactivity over ortho- or meta-substituted analogs due to optimal bond angle alignment with target residues. For example, in anticancer scaffolds, 4-nitrophenyl-1,2,4-oxadiazoles induce apoptosis via mitochondrial depolarization, whereas meta-nitro isomers show reduced potency [7]. Additionally, the nitro group serves as a synthetic handle for further derivatization—reduction to amines enables conjugation with fluorescent tags for cellular tracking [7] [10].
The incorporation of N,N-dimethylaminomethyl (-CH₂N(CH₃)₂) at the C5 position of 1,2,4-oxadiazoles represents a strategic advancement to enhance blood-brain barrier (BBB) penetration and modulate target binding kinetics. This functional group, characterized by its tertiary amine basicity (pKₐ ~8–10), facilitates protonation at physiological pH, improving aqueous solubility and enabling ionic interactions with biological targets [3] [7]. Early work by Lukyanov et al. (2015) demonstrated that 3-aryl-5-(N,N-dimethylaminomethyl)-1,2,4-oxadiazoles exhibit CNS activity, reducing immobility time in rodent forced swim tests via σ1 receptor modulation [6] [9].
Synthetic breakthroughs accelerated the exploration of this pharmacophore. Gangloff and Rice’s 2001 discovery of room-temperature cyclization using tetrabutylammonium fluoride (TBAF) enabled the preparation of thermally sensitive N,N-dimethylaminomethyl derivatives without decomposition [2]. Microwave-assisted methods further optimized yields (>85%) and reduced reaction times from hours to minutes [7] [11]. For Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine, key milestones include:
Table 2: Synthetic Methods for N,N-Dimethylaminomethyl-Functionalized Oxadiazoles
Method | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
TBAF-Catalyzed Cyclization | RT, THF, 1–12 h | 65–92% | Mild conditions; avoids thermolysis | Requires O-acylamidoxime isolation |
Microwave-Assisted | DMF, 120°C, 20–30 min | 76–90% | Rapid; high yields | Specialized equipment needed |
One-Pot in DMSO | K₂CO₃, RT, 6–8 h | 55–80% | No intermediate purification | Limited scope for alkyl esters |
The structural hybrid of 4-nitrophenyl and N,N-dimethylaminomethyl groups—exemplified by Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine—creates a balanced amphiphilic profile. The nitrophenyl segment engages in hydrophobic and π-stacking interactions, while the tertiary amine enables salt bridge formation, collectively enhancing target versatility from leishmanial CYP51 to bacterial efflux pumps [5] [7].
Tables of Compounds
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1